![molecular formula C23H22ClO2P B563212 (Allyloxycarbonyl)methyltriphenylphosphonium chloride CAS No. 100687-15-8](/img/structure/B563212.png)
(Allyloxycarbonyl)methyltriphenylphosphonium chloride
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Description
“(Allyloxycarbonyl)methyltriphenylphosphonium chloride” is a useful research chemical . It has a molecular formula of C23H22ClO2P .
Molecular Structure Analysis
The molecular weight of “(Allyloxycarbonyl)methyltriphenylphosphonium chloride” is 396.85 . It has a Hydrogen Bond Acceptor Count of 3 and a Rotatable Bond Count of 8 .Physical And Chemical Properties Analysis
“(Allyloxycarbonyl)methyltriphenylphosphonium chloride” has a melting point of 135-137 °C . It has a topological polar surface area of 26.3 .Scientific Research Applications
1. Synthesis of Deep Eutectic Solvents (DESs) (Allyloxycarbonyl)methyltriphenylphosphonium chloride may be used in the synthesis of DESs, which are a type of designer solvent. DESs are known for their applications in various fields such as metal processing, solvent extraction, CO2 capture, and biomass dissolution due to their low toxicity, biodegradability, and good recyclability .
Solvent Extraction
This compound might be involved in the enhancement of solvent properties for the extraction of specific substances from mixtures, such as pyridine from alkane mixtures .
Photodegradation Enhancement
Research might explore its use in photodegradation processes to enhance photochemical efficiency, particularly in the field of environmental cleanup and renewable energy .
Hydrogen Evolution Research
The compound could be part of studies aiming to improve hydrogen evolution techniques, which is crucial for hydrogen fuel production .
properties
IUPAC Name |
(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJJJHBEYSCBFB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721104 |
Source
|
Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Allyloxycarbonyl)methyltriphenylphosphonium chloride | |
CAS RN |
100687-15-8 |
Source
|
Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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